3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline

ATAD2 Bromodomain Fragment-Based Drug Discovery Epigenetics

Sourcing uncharacterized triazole analogs risks assay failure, as ATAD2 bromodomain binding is highly sensitive to aniline ring position. 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline (CAS 1092305-74-2) is a confirmed fragment hit (Kd=350 µM) with a validated X-ray co-crystal structure (PDB: 4TZ2). - Enables direct use in ATAD2 thermal shift and fluorescence polarization assays. - Serves as a reference standard for fragment-based NMR and crystallographic soaking experiments. - Provides a rational SAR starting point with a defined binding mode for inhibitor optimization.

Molecular Formula C14H12N4
Molecular Weight 236.278
CAS No. 1092305-74-2
Cat. No. B2654637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline
CAS1092305-74-2
Molecular FormulaC14H12N4
Molecular Weight236.278
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)N
InChIInChI=1S/C14H12N4/c15-12-8-4-7-11(9-12)14-16-13(17-18-14)10-5-2-1-3-6-10/h1-9H,15H2,(H,16,17,18)
InChIKeyKANPBCGVSTVENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Phenyl-4H-1,2,4-Triazol-3-Yl)aniline: ATAD2 Bromodomain Fragment


3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline (CAS 1092305-74-2) is a synthetic small molecule belonging to the 1,2,4-triazole class. Its primary characterization is as a non-polymeric ligand (PDB Ligand ID: 39R) that binds to the bromodomain of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) [1]. This compound was identified as a fragment hit in a structure-based drug discovery campaign targeting ATAD2, a challenging epigenetic target implicated in several cancers [2].

Why Unvalidated Analogs Fail for ATAD2 Research


For procurement in ATAD2 bromodomain research, generic substitution is not advised. The compound's utility is defined by its specific, albeit weak (Kd=350 μM), validated interaction with the ATAD2 binding pocket as determined by X-ray crystallography [1]. Uncharacterized triazole analogs may fail to bind ATAD2, as the fragment screen hit rate was only 0.1%, with most tested compounds showing no interaction [2]. Furthermore, even closely related isomers or substituent variations can drastically alter binding affinity and mode; for instance, the aniline ring's position was noted to be critical for binding within the ATAD2 pocket [3].

Quantitative Evidence for ATAD2 Bromodomain Targeting


Validated Binding Affinity vs. Screened Fragment Population

3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline (Ligand 39R) is one of only 12 fragment hits from a screen of 13,800 compounds to exhibit a binding affinity (Kd) of less than 1 mM for the ATAD2 bromodomain [1]. Its measured Kd of 350 µM places it among the top hits from this screen, where the overall affinity range for all 65 identified hits was 350 µM to >2 mM [2]. This demonstrates that the compound is a validated, albeit weak, ligand for this challenging target, unlike the vast majority of compounds tested (hit rate of 0.1%) which showed no measurable binding [3].

ATAD2 Bromodomain Fragment-Based Drug Discovery Epigenetics Chemical Probe

Unique ATAD2-Specific Diphenyltriazole Binding Mode

Unlike the more common 5,6- and 6,6-fused ring fragment chemotypes (Cluster 1 hits) that have been previously reported as general bromodomain inhibitors, 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline belongs to Cluster 2 [1]. The fragments in this cluster are described as 'unique to ATAD2' and include tricyclic-containing molecules like diphenyltriazoles [2]. Its specific binding mode within the ATAD2 Kac binding pocket has been elucidated by X-ray crystallography at 1.7 Å resolution (PDB ID: 4TZ2), providing atomic-level detail on its interaction with the target [3].

X-ray Crystallography ATAD2 Bromodomain Structure-Based Drug Design Fragment Binding Mode

Procurement-Driven Applications in ATAD2 Drug Discovery


Fragment-Based Lead Optimization Starting Point

This compound serves as a validated fragment hit for the ATAD2 bromodomain with a known binding mode, providing a rational starting point for structure-guided optimization programs aiming to improve potency and selectivity [1]. It can be used to synthesize focused libraries around the diphenyltriazole scaffold to explore structure-activity relationships (SAR) and enhance affinity from the initial 350 µM Kd towards nanomolar-range inhibitors [2].

Chemical Probe for ATAD2 Bromodomain Assays

Given its confirmed binding to the ATAD2 bromodomain, 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline can be utilized as a tool compound in biochemical and biophysical assays. It is useful for developing and validating ATAD2 binding assays (e.g., competition-based fluorescence polarization, thermal shift assays) where a low-affinity ligand is required to study target engagement or screen for more potent compounds [3].

Crystallographic and Biophysical Method Standard

The compound's well-characterized interaction with ATAD2 (PDB ID: 4TZ2) makes it a valuable standard for crystallography and NMR studies [4]. It can be used as a reference ligand for soaking experiments to obtain co-crystal structures of novel ATAD2 inhibitors or for calibrating NMR-based fragment screening campaigns targeting this protein [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.